

An In-depth Technical Guide to N-Ethyl-N-methyl-benzamide

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Compound of Interest

Compound Name: *N-Ethyl-N-methyl-benzamide*

Cat. No.: B13928789

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For Researchers, Scientists, and Drug Development Professionals

Core Identification: CAS Number and Chemical Identity

N-Ethyl-N-methyl-benzamide is a disubstituted amide derivative of benzoic acid. Its unique identification in chemical literature and databases is primarily through its CAS number.

CAS Number: 61260-46-6[1][2]

This identifier is crucial for unambiguous database searches and procurement. Further identification details are summarized in the table below.

Quantitative Data Summary

This section provides a compilation of the available quantitative data for **N-Ethyl-N-methyl-benzamide**. It is important to note that while spectral and chromatographic data are available, key physical properties such as boiling point and melting point are not consistently reported in the literature.

Table 1: Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₃ NO	[2]
Molecular Weight	163.22 g/mol	[2]
IUPAC Name	N-ethyl-N-methylbenzamide	[1]
Appearance	Colorless to light yellow liquid	[2]
Solubility	Low solubility in water; soluble in organic solvents	[2]
Boiling Point	Not available	[3]
Melting Point	Not available	[3]
Density	Not available	[3]

Table 2: Chromatographic Data (Kovats Retention Index)
[1]

Column Type	Active Phase	Temperature (°C)	Retention Index (I)
Standard non-polar	DB-1	170	1439.62
Standard non-polar	DB-1	190	1459.87
Semi-standard non-polar	DB-5	170	1461.71
Semi-standard non-polar	DB-5	190	1482.20
Standard polar	DB-Wax	170	2370.92
Standard polar	DB-Wax	190	2391.82
Standard polar	DB-Wax	210	2412.54

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and application of **N-Ethyl-N-methyl-benzamide**. Below are representative protocols for its synthesis and a potential application in polymer chemistry.

Synthesis of N-Ethyl-N-methyl-benzamide via Acylation of an Amine

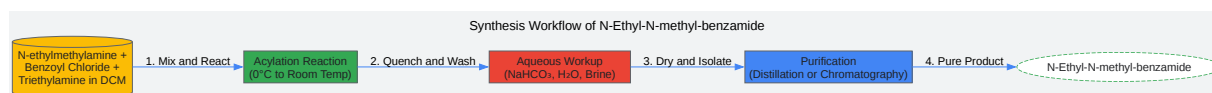
This protocol describes a standard method for the synthesis of **N-Ethyl-N-methyl-benzamide** by the acylation of N-ethylmethylaniline with benzoyl chloride. This is a common and efficient method for forming amide bonds.

Materials:

- N-ethylmethylaniline
- Benzoyl chloride
- Anhydrous dichloromethane (DCM)
- Triethylamine (TEA) or pyridine
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, dissolve N-ethylmethylanine (1.0 equivalent) in anhydrous dichloromethane.
- Add triethylamine (1.1 equivalents) to the solution to act as a base to neutralize the HCl byproduct.
- Cool the flask in an ice bath with continuous stirring.
- Slowly add benzoyl chloride (1.05 equivalents) dropwise to the cooled solution using a dropping funnel. Maintain the temperature below 10°C during the addition.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- The crude **N-Ethyl-N-methyl-benzamide** can be purified by vacuum distillation or column chromatography on silica gel.



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A simplified workflow for the synthesis of **N-Ethyl-N-methyl-benzamide**.

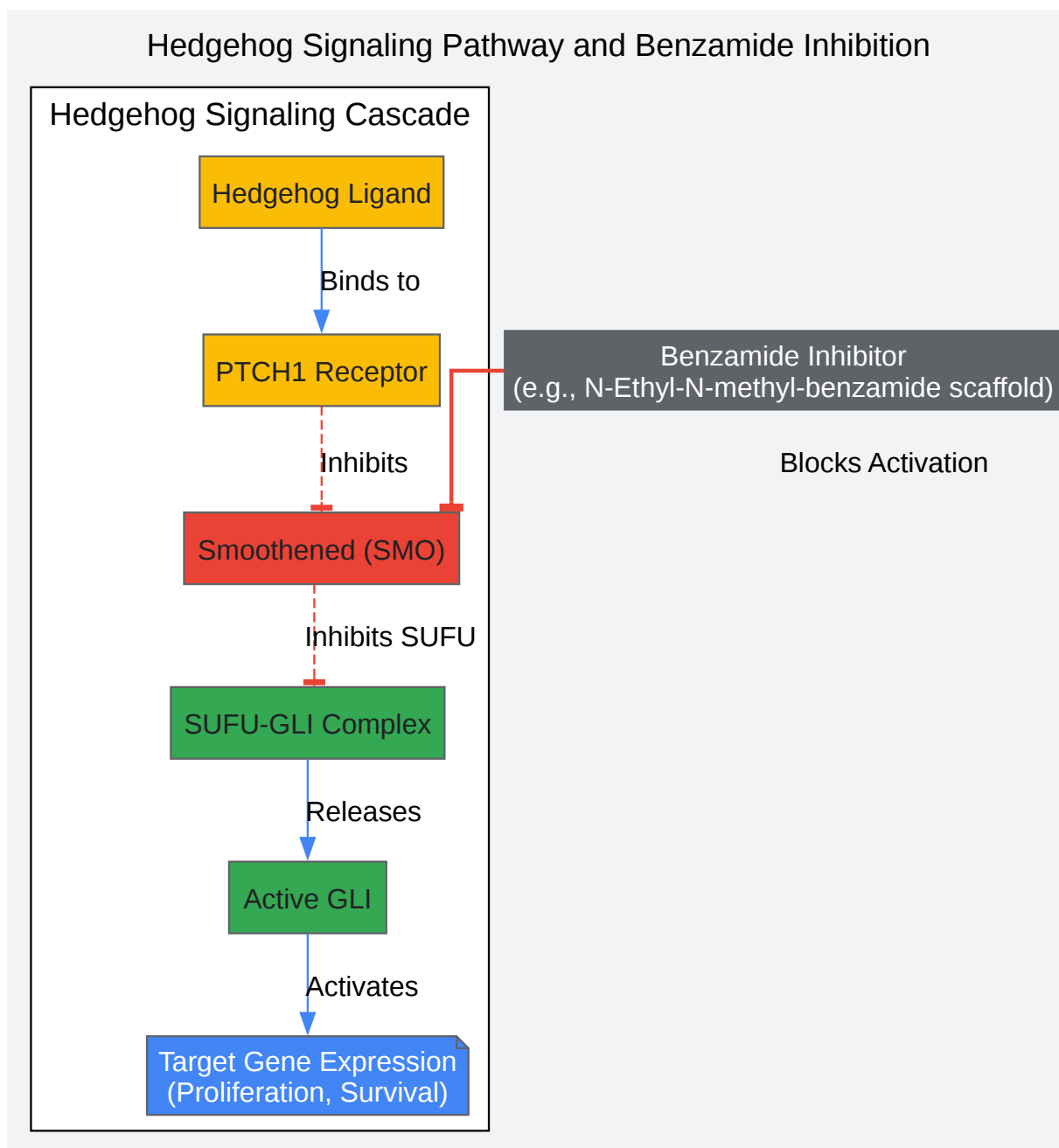
Relevance in Drug Development and Signaling Pathways

While direct biological signaling pathways for **N-Ethyl-N-methyl-benzamide** are not extensively documented, the broader class of benzamide derivatives has significant applications in drug discovery. This is particularly relevant for professionals in this field.

Benzamides as Hedgehog Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. Many benzamide derivatives have been identified as potent inhibitors of the Hh pathway, often by targeting the Smoothened (Smo) receptor.

The general mechanism involves the binding of the Hh ligand to its receptor, Patched (PTCH1), which relieves the inhibition of Smoothened (SMO). SMO then transduces the signal, leading to the activation of GLI transcription factors and subsequent gene expression changes that promote cell proliferation and survival. Benzamide-based inhibitors can bind to SMO, preventing its activation and thereby blocking the downstream signaling cascade.



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Inhibition of the Hedgehog pathway by benzamide derivatives targeting SMO.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to N-Ethyl-N-methyl-benzamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13928789#n-ethyl-n-methyl-benzamide-cas-number-lookup]

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